2-bromo-3-(1,1-difluoro-2-methylpropyl)pyridine
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Overview
Description
2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine is an organic compound with the molecular formula C9H10BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a 1,1-difluoro-2-methylpropyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(1,1-difluoro-2-methylpropyl)pyridine typically involves the bromination of 3-(1,1-difluoro-2-methylpropyl)pyridine. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-amino-3-(1,1-difluoro-2-methylpropyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and potassium thiocyanate. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding pyridine N-oxide.
Reduction Reactions: The primary product is 2-amino-3-(1,1-difluoro-2-methylpropyl)pyridine.
Scientific Research Applications
2-Bromo-3-(1,1-difluoro-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 2-bromo-3-(1,1-difluoro-2-methylpropyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a 1,1-difluoro-2-methylpropyl group.
2-Bromo-3-(1,1,1-trifluoro-2-methylpropyl)pyridine: Contains an additional fluorine atom compared to 2-bromo-3-(1,1-difluoro-2-methylpropyl)pyridine.
2-Chloro-3-(1,1-difluoro-2-methylpropyl)pyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for specific reactivity patterns and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
2344849-54-1 |
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Molecular Formula |
C9H10BrF2N |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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